![molecular formula C17H12ClNO3S B2966047 (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 157375-63-8](/img/structure/B2966047.png)
(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
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Description
(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H12ClNO3S and its molecular weight is 345.8. The purity is usually 95%.
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Biological Activity
The compound (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione, identified by CAS number 157375-63-8, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₂ClNO₃S
- Molecular Weight : 345.80 g/mol
- Structural Characteristics : The compound features a thiazolidine ring with a methoxy and chlorophenyl substituent, which may influence its biological activity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of thiazolidine derivatives, including the compound .
- Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, research indicates that derivatives of thiazolidine-2,4-dione can inhibit DNA gyrase, an essential enzyme for bacterial replication .
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Efficacy Against Bacterial Strains :
- The compound has shown significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus. In comparative studies, it exhibited more potent effects than standard antibiotics like cefuroxime .
- The presence of chlorine and methoxy groups enhances its activity against Gram-positive bacteria while demonstrating moderate efficacy against Gram-negative strains .
Anti-Biofilm Activity
Recent investigations have highlighted the compound's ability to disrupt biofilm formation in bacteria:
- Compounds with similar thiazolidine structures have been noted for their effectiveness in preventing biofilm formation by inhibiting sortase A, an enzyme critical for bacterial virulence . This suggests that this compound may also exhibit anti-biofilm properties.
Study 1: Synthesis and Evaluation
A study focused on synthesizing new thiazolidine derivatives evaluated their antibacterial activity through various assays:
- The synthesized compounds were tested against multiple bacterial strains.
- Results indicated that specific substitutions on the phenyl ring significantly influenced antibacterial potency. For instance, compounds with unsubstituted phenyl rings showed superior activity compared to those with additional halogen substitutions .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how structural modifications impact biological activity:
- The introduction of methoxy groups was found to enhance antibacterial effects significantly.
- Conversely, certain isomers exhibited negligible activity, emphasizing the importance of specific structural configurations in determining efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-3-1-2-12(8-13)10-22-14-6-4-11(5-7-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUDPFFWIPJFG-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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